molecular formula C15H20N2O3 B1588941 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile CAS No. 675126-28-0

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

Cat. No.: B1588941
CAS No.: 675126-28-0
M. Wt: 276.33 g/mol
InChI Key: QHDDZVCFDZBTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile is an organic compound with the molecular formula C15H20N2O3 It is characterized by the presence of a methoxy group, a morpholinopropoxy group, and a benzonitrile moiety

Preparation Methods

The synthesis of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile typically involves the following steps:

Chemical Reactions Analysis

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the nitrile group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly involving the methoxy or morpholinopropoxy groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Methoxy-3-(3-morpholinopropoxy)benzonitrile can be compared with other similar compounds, such as:

    4-Methoxy-3-(3-piperidinopropoxy)benzonitrile: This compound has a piperidine ring instead of a morpholine ring, which can lead to different chemical and biological properties.

    4-Methoxy-3-(3-pyrrolidinopropoxy)benzonitrile: The presence of a pyrrolidine ring in this compound also results in distinct characteristics compared to the morpholine-containing compound.

Properties

IUPAC Name

4-methoxy-3-(3-morpholin-4-ylpropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-18-14-4-3-13(12-16)11-15(14)20-8-2-5-17-6-9-19-10-7-17/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDDZVCFDZBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801227245
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675126-28-0
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801227245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3-(3-morpholinopropoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.216.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 3-hydroxy-4-methoxybenzonitrile (34.3 kg), potassium carbonate (54.5 kg) and N,N-dimethylformamide (226 kg) was stirred and heated to approximately 85° C. A toluene solution (91.4 kg) containing N-(3-chloropropyl)morpholine (41.1 kg) was added to the heated mixture and the resultant mixture was heated to about 85° C. for an additional 10 hours. The bulk of the N,N-dimethylformamide was removed by vacuum distillation and the residue was diluted with water (286 liters). The aqueous mixture was extracted with three portions of a 1:1 mixture of heptane and ethyl acetate (239 liters, 139 liters and 139 liters respectively). The combined organic layers were washed with water, concentrated to approximately 150 liters by vacuum distillation and diluted with glacial acetic acid (133 kg). Additional solvent was removed by vacuum distillation. Addition of glacial acetic acid (84 kg) provided a solution of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (62.5 kg) in acetic acid (122 kg) which was used without further purification.
Quantity
34.3 kg
Type
reactant
Reaction Step One
Quantity
54.5 kg
Type
reactant
Reaction Step One
Quantity
226 kg
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
41.1 kg
Type
reactant
Reaction Step Three
Quantity
91.4 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5 g 3-Morpholine-4-yl-propan-1-ol was dissolved in dichloromethane, cooled to 0° C., 3.25 mL methanesulfonylchloride was added and the mixture was stirred for 2 h at ambient temperature. Then 7 g potassium carbonate and 3-hydroxy-4-methoxybenzonitrile were added and the reaction was stirred at 45° C. for 3 h. The mixture was concentrated and 70 mL dimethylacetamide was added and stirred at 120° C. for 3 h. After this time, the mixture was diluted with dichloromethane and extracted with water, the organic phase was dried over magnesium sulfate and concentrated.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-3-(3-morpholinopropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.